(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule It is characterized by multiple hydroxyl groups and a unique arrangement of cyclohexyl and pentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the cyclohexyl and pentyl groups, followed by their attachment to the oxane rings. The hydroxyl groups are introduced through selective oxidation reactions. The final product is obtained through a series of purification steps, including chromatography and crystallization.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with continuous monitoring of reaction conditions. Advanced techniques such as flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, forming simpler hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alkanes or alkenes.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclohexyl and pentyl groups may interact with hydrophobic regions of proteins, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- **(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- **this compound
Uniqueness
This compound’s uniqueness lies in its specific arrangement of functional groups and its potential for diverse chemical reactions. Its structure allows for multiple points of interaction with biological molecules, making it a versatile tool in scientific research.
Properties
Molecular Formula |
C49H88O22 |
---|---|
Molecular Weight |
1029.2 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C49H88O22/c50-21-29-33(54)35(56)39(60)47(66-29)70-43-31(23-52)68-45(41(62)37(43)58)64-25-49(19-11-3-9-17-27-13-5-1-6-14-27,20-12-4-10-18-28-15-7-2-8-16-28)26-65-46-42(63)38(59)44(32(24-53)69-46)71-48-40(61)36(57)34(55)30(22-51)67-48/h27-48,50-63H,1-26H2/t29-,30-,31-,32-,33-,34-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
InChI Key |
WNLAYSBSDYGKSM-DINCWMLUSA-N |
Isomeric SMILES |
C1CCC(CC1)CCCCCC(CCCCCC2CCCCC2)(CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |
Canonical SMILES |
C1CCC(CC1)CCCCCC(CCCCCC2CCCCC2)(COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Origin of Product |
United States |
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